1-Amino-2-naphthoic acid
Overview
Description
1-Amino-2-naphthoic acid is an organic compound with the molecular formula C11H9NO2. It is a derivative of naphthalene, characterized by the presence of an amino group at the first position and a carboxylic acid group at the second position on the naphthalene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry .
Biochemical Analysis
Biochemical Properties
1-Amino-2-naphthoic acid plays a crucial role in several biochemical reactions. It interacts with enzymes such as dioxygenases, which are responsible for incorporating oxygen into substrates. The compound’s amino and carboxylic acid groups allow it to form hydrogen bonds and ionic interactions with proteins and other biomolecules. These interactions can influence the activity of enzymes and the stability of protein structures. For instance, this compound can act as a substrate for certain enzymes, leading to the formation of hydroxylated or carboxylated derivatives .
Cellular Effects
This compound has been shown to affect various cellular processes. It can influence cell signaling pathways by interacting with receptors and enzymes involved in signal transduction. For example, it may modulate the activity of the aryl hydrocarbon receptor (AhR), which plays a role in regulating gene expression and cellular metabolism . Additionally, this compound can impact gene expression by acting as a ligand for transcription factors, thereby influencing the transcription of specific genes. This compound also affects cellular metabolism by altering the activity of metabolic enzymes and influencing the production of metabolites .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound can bind to enzymes and receptors through hydrogen bonds, ionic interactions, and hydrophobic interactions. These binding interactions can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction. For instance, this compound can inhibit the activity of certain dioxygenases by competing with their natural substrates . Additionally, the compound can influence gene expression by binding to transcription factors and modulating their activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or heat . Long-term studies have shown that this compound can have lasting effects on cellular function, including changes in gene expression and metabolic activity. These effects can be observed in both in vitro and in vivo studies, highlighting the compound’s potential for long-term biochemical research .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can modulate enzyme activity and gene expression without causing significant toxicity . At high doses, this compound can exhibit toxic effects, including cellular damage and disruption of metabolic processes . Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at higher concentrations. These findings underscore the importance of careful dosage control in experimental studies involving this compound .
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to amino acid metabolism and aromatic compound degradation. The compound can be metabolized by enzymes such as dioxygenases, leading to the formation of hydroxylated or carboxylated derivatives . These metabolic transformations can influence the levels of metabolites and the overall metabolic flux within cells. Additionally, this compound can interact with cofactors such as NADH and FAD, further modulating its metabolic activity .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound can be taken up by cells via amino acid transporters, such as the L-type amino acid transporter 1 (LAT1), which facilitates its entry into cells . Once inside the cell, this compound can bind to proteins and other biomolecules, influencing its localization and accumulation. These interactions can affect the compound’s bioavailability and its overall impact on cellular function .
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. The compound can be localized to specific compartments or organelles through targeting signals and post-translational modifications . For example, this compound may be directed to the mitochondria or the endoplasmic reticulum, where it can exert its biochemical effects. These localization patterns can impact the compound’s activity and function within the cell .
Preparation Methods
1-Amino-2-naphthoic acid can be synthesized through several methods. One common synthetic route involves the reduction of nitroso-β-naphthol in an alkaline solution using sodium hydrosulfite. The process includes dissolving nitroso-β-naphthol in sodium hydroxide, followed by the addition of sodium hydrosulfite and subsequent acidification with hydrochloric acid to precipitate the aminonaphthol . Another method involves the reaction of 3-hydroxy-2-naphthoic acid with ammonia under pressure in the presence of zinc chloride as a catalyst .
Chemical Reactions Analysis
1-Amino-2-naphthoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Scientific Research Applications
1-Amino-2-naphthoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Amino-2-naphthoic acid involves its interaction with specific molecular targets and pathways. For instance, its derivatives have been studied for their ability to inhibit proteasome activity, which is crucial for protein degradation and regulation of apoptosis and cell division . The compound’s effects are mediated through its binding to the active sites of enzymes or receptors, leading to modulation of their activity.
Comparison with Similar Compounds
1-Amino-2-naphthoic acid can be compared with other similar compounds, such as:
2-Naphthoic acid: Similar in structure but lacks the amino group, making it less reactive in certain chemical reactions.
3-Amino-2-naphthoic acid: Similar but with the amino group at the third position, leading to different reactivity and applications.
1-Naphthoic acid: Lacks the amino group and has different chemical properties and applications. The uniqueness of this compound lies in its specific functional groups, which confer distinct reactivity and versatility in various applications.
Properties
IUPAC Name |
1-aminonaphthalene-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c12-10-8-4-2-1-3-7(8)5-6-9(10)11(13)14/h1-6H,12H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFFRLRQQWXGEBX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80472807 | |
Record name | 1-amino-2-naphthoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80472807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4919-43-1 | |
Record name | 1-amino-2-naphthoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80472807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the reported synthetic method for 1-amino-2-naphthoic acid derivatives?
A1: The research presents a novel, metal-free method for synthesizing substituted this compound derivatives. [] This is significant because it offers several advantages over traditional synthetic approaches:
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